Kinetic Isotope Effect (KIE) Differentiation: P-Cresol-D7 as a Mechanistic Probe Versus Unlabeled P-Cresol
In a head-to-head enzymatic assay using dopamine β-monooxygenase (DβM), P-Cresol-D7 demonstrated a substantial substrate deuterium isotope effect relative to unlabeled p-cresol, confirming its utility as a mechanistic probe and differentiating it from non-deuterated substrates. The study measured turnover kinetics with p-cresol-d7 as substrate, observing D(kcat) = 5.2 and D(kcat/Km) = 3.1, while solvent isotope effects on turnover were near unity [1].
| Evidence Dimension | Substrate Deuterium Kinetic Isotope Effect (KIE) on DβM Turnover |
|---|---|
| Target Compound Data | D(kcat) = 5.2; D(kcat/Km) = 3.1 |
| Comparator Or Baseline | Unlabeled p-cresol (kcat baseline; assumed KIE = 1.0 for non-deuterated substrate) |
| Quantified Difference | D(kcat) = 5.2-fold reduction in catalytic rate constant |
| Conditions | Dopamine β-monooxygenase (DβM) enzymatic assay; Biochemistry 1991 study |
Why This Matters
This direct kinetic data validates P-Cresol-D7 as a genuine mechanistic probe for hydrogen atom abstraction studies, whereas unlabeled p-cresol cannot resolve C-H versus O-H bond cleavage contributions.
- [1] Wimalasena K, May SW. Mechanism of inhibition of dopamine beta-monooxygenase by quinol and phenol derivatives, as determined by solvent and substrate deuterium isotope effects. Biochemistry. 1991;30(31):7666-7674. View Source
